molecular formula C10H12BrClN2O B12066390 N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide

Katalognummer: B12066390
Molekulargewicht: 291.57 g/mol
InChI-Schlüssel: ZYCOFQXOLUKOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Bromination: The starting material, 2-chloro-4-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated product is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide: can be compared with other pyridine derivatives such as:

Eigenschaften

Molekularformel

C10H12BrClN2O

Molekulargewicht

291.57 g/mol

IUPAC-Name

N-(5-bromo-2-chloropyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15)

InChI-Schlüssel

ZYCOFQXOLUKOIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC(=NC=C1Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.